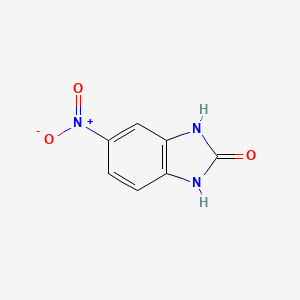![molecular formula C16H13NO5 B1334040 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid CAS No. 811841-53-9](/img/structure/B1334040.png)
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with aniline derivatives in the presence of coupling agents such as EDCI and DMAP . The reaction is carried out in a solvent like dichloromethane under an argon atmosphere to prevent oxidation . The process can be summarized as follows:
- Dissolution of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid in dichloromethane.
- Addition of EDCI and DMAP to the solution.
- Introduction of aniline derivatives to the reaction mixture.
- Stirring the mixture under an argon atmosphere until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets. For example, its antidiabetic activity is attributed to its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of starch into glucose, thereby reducing blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- Methyl 2-(benzo[d][1,3]dioxol-5-yl)acetate
- Benzo[d][1,3]dioxole-5-carboxylic acid
Uniqueness
2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid is unique due to its specific structural features, such as the presence of both the benzo[d][1,3]dioxole and carbamoyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBSKKJQUAQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)



![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)


![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)




